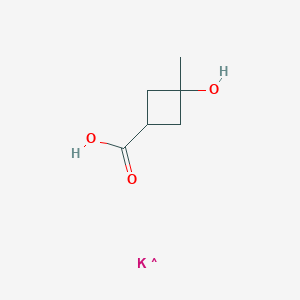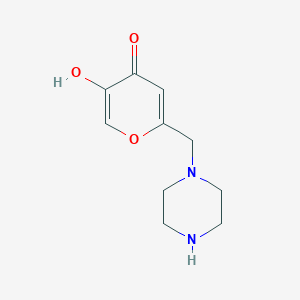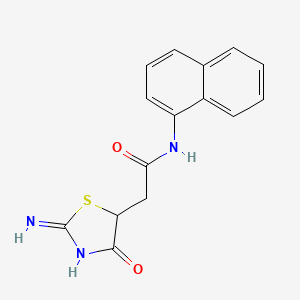
N1-(1-naphthyl)-2-(2-imino-4-oxo-1,3-thiazolan-5-yl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N1-(1-ナフチル)-2-(2-イミノ-4-オキソ-1,3-チアゾリジン-5-イル)アセトアミドは、チアゾリジンオン類に属する合成有機化合物です。
準備方法
合成経路および反応条件
N1-(1-ナフチル)-2-(2-イミノ-4-オキソ-1,3-チアゾリジン-5-イル)アセトアミドの合成は、通常、1-ナフチルアミンとチアゾリジンオン誘導体を特定の条件下で反応させることにより行われます。 この反応では、エタノールやメタノールなどの適切な溶媒を使用する必要があり、酢酸や塩酸などの触媒を使用すると、目的生成物の生成が促進されます。 この反応は通常、出発原料を完全に変換するために高温で行われます。
工業生産方法
工業環境では、N1-(1-ナフチル)-2-(2-イミノ-4-オキソ-1,3-チアゾリジン-5-イル)アセトアミドの生産には、大規模なバッチプロセスまたは連続フロープロセスが用いられることがあります。 これらの方法は、収率と純度を最適化し、同時に生産コストと環境への影響を最小限に抑えるように設計されています。 自動化された反応器と再結晶やクロマトグラフィーなどの高度な精製技術を使用すると、生産プロセスの効率をさらに高めることができます。
化学反応の分析
反応の種類
N1-(1-ナフチル)-2-(2-イミノ-4-オキソ-1,3-チアゾリジン-5-イル)アセトアミドは、次のような様々な化学反応を起こす可能性があります。
酸化: この化合物は、対応するナフトキノン誘導体を形成するために酸化することができます。
還元: 還元反応は、イミノ基をアミノ基に変換することができます。
置換: この化合物は、求核置換反応に関与し、ナフチルまたはチアゾリジンオン部分に他の官能基が置換される可能性があります。
一般的な試薬と条件
これらの反応で使用される一般的な試薬には、過マンガン酸カリウムや過酸化水素などの酸化剤、水素化ホウ素ナトリウムや水素化リチウムアルミニウムなどの還元剤、アミンやチオールなどの求核剤があります。 これらの反応は通常、目的の生成物を得るために、特定の温度、pHレベル、溶媒環境などの制御された条件下で行われます。
生成される主な生成物
これらの反応から生成される主な生成物は、使用される特定の試薬と条件によって異なります。 たとえば、酸化によりナフトキノン誘導体が得られるのに対し、還元によりアミン誘導体が得られます。 置換反応は、様々な官能基化されたチアゾリジンオン化合物を生成する可能性があります。
科学的研究の応用
生物学: 抗菌活性、抗真菌活性、抗癌活性など、生物活性について調査されています。
医学: 様々な疾患の治療のための新しい薬剤の開発など、その潜在的な治療的用途について探求されています。
工業: ポリマーやコーティングなどの特定の特性を持つ新しい材料の開発に使用されています。
作用機序
N1-(1-ナフチル)-2-(2-イミノ-4-オキソ-1,3-チアゾリジン-5-イル)アセトアミドの作用機序には、特定の分子標的と経路との相互作用が関係しています。 この化合物は、酵素や受容体に結合してその活性を調節し、様々な生物学的効果をもたらす可能性があります。 たとえば、代謝プロセスを阻害することによって微生物の増殖を抑制したり、特定のシグナル伝達経路を活性化することによって癌細胞のアポトーシスを誘導したりする可能性があります。
類似の化合物との比較
N1-(1-ナフチル)-2-(2-イミノ-4-オキソ-1,3-チアゾリジン-5-イル)アセトアミドは、次のような他のチアゾリジンオン誘導体と比較することができます。
N1-(2-チエニル)-2-(2-イミノ-4-オキソ-1,3-チアゾリジン-5-イル)アセトアミド: 構造は似ていますが、ナフチル基の代わりにチエニル基を持っています。
N1-(フェニル)-2-(2-イミノ-4-オキソ-1,3-チアゾリジン-5-イル)アセトアミド: 構造は似ていますが、ナフチル基の代わりにフェニル基を持っています。
これらの化合物は、類似の化学的性質と生物学的活性を共有していますが、その効力、選択性、特定の用途は異なる可能性があります。 N1-(1-ナフチル)-2-(2-イミノ-4-オキソ-1,3-チアゾリジン-5-イル)アセトアミドのユニークなナフチル基は、特定の標的への結合親和性の向上や特定の条件下での安定性の向上など、独特の利点を提供する可能性があります。
類似化合物との比較
N1-(1-naphthyl)-2-(2-imino-4-oxo-1,3-thiazolan-5-yl)acetamide can be compared with other thiazolidinone derivatives, such as:
N1-(2-thienyl)-2-(2-imino-4-oxo-1,3-thiazolan-5-yl)acetamide: Similar structure but with a thienyl group instead of a naphthyl group.
N1-(phenyl)-2-(2-imino-4-oxo-1,3-thiazolan-5-yl)acetamide: Similar structure but with a phenyl group instead of a naphthyl group.
These compounds share similar chemical properties and biological activities but may differ in their potency, selectivity, and specific applications. The unique naphthyl group in this compound may confer distinct advantages, such as enhanced binding affinity to certain targets or improved stability under specific conditions.
特性
分子式 |
C15H13N3O2S |
|---|---|
分子量 |
299.3 g/mol |
IUPAC名 |
2-(2-imino-4-oxo-1,3-thiazolidin-5-yl)-N-naphthalen-1-ylacetamide |
InChI |
InChI=1S/C15H13N3O2S/c16-15-18-14(20)12(21-15)8-13(19)17-11-7-3-5-9-4-1-2-6-10(9)11/h1-7,12H,8H2,(H,17,19)(H2,16,18,20) |
InChIキー |
WLGMGPYSKBUOBN-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C2C(=C1)C=CC=C2NC(=O)CC3C(=O)NC(=N)S3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



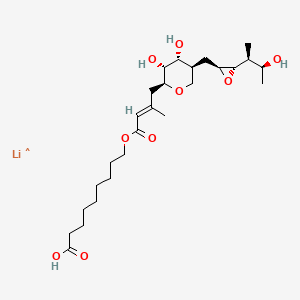
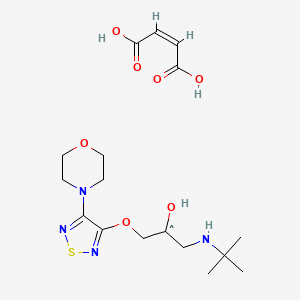
![[(2R,3R,4R,5R)-3,4-diacetyloxy-5-(5-bromo-2,4-dioxo-1,3-diazinan-1-yl)oxolan-2-yl]methyl acetate](/img/structure/B12347335.png)
![N-[2-(diethylamino)ethyl]-4-{9-phenyl-2,4,5,7,8,10-hexaazatetracyclo[10.4.0.0^{2,6}.0^{7,11}]hexadeca-1(16),3,5,8,10,12,14-heptaen-3-yl}butanamide](/img/structure/B12347342.png)
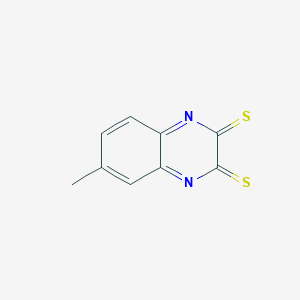

![2-methyl-1-[1-(2-methylpropyl)-1H-benzimidazol-2-yl]propan-1-amine](/img/structure/B12347365.png)
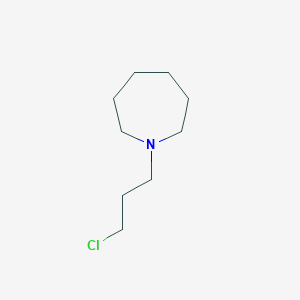
![1-[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]piperazine hydrochloride](/img/structure/B12347380.png)
